molecular formula C23H22N2O3S B2799625 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 315237-53-7

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2799625
CAS No.: 315237-53-7
M. Wt: 406.5
InChI Key: CQSQCZDCMNLKAV-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (CAS: 315237-53-7) is a synthetic coumarin derivative with a molecular formula of C₂₃H₂₂N₂O₃S (molecular weight: 406.5 g/mol) . Its structure features:

  • A coumarin core (2H-chromen-2-one) substituted at position 3 with a benzothiazole group, enhancing π-π stacking interactions with biological targets.
  • A 7-hydroxy group contributing to hydrogen-bonding capabilities.
  • An 8-[(3-methylpiperidin-1-yl)methyl] moiety, which modulates solubility and target binding .

This compound has been investigated as a potent ATR kinase inhibitor and G-quadruplex DNA ligand, with implications in cancer therapy .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-14-5-4-10-25(12-14)13-17-19(26)9-8-15-11-16(23(27)28-21(15)17)22-24-18-6-2-3-7-20(18)29-22/h2-3,6-9,11,14,26H,4-5,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSQCZDCMNLKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one , also referred to as BMTTZD, is a synthetic derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

BMTTZD features a complex structure that includes a chromenone core substituted with a benzothiazole moiety and a piperidine side chain. This unique configuration is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have indicated that BMTTZD exhibits significant antimicrobial properties. For instance, it was tested against various bacterial strains, demonstrating notable inhibition of growth. The compound's effectiveness was quantified using standard disk diffusion methods, yielding minimum inhibitory concentration (MIC) values that suggest strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-melanogenic Effects

BMTTZD has been investigated for its potential in inhibiting melanin production. In cell-based assays utilizing B16F10 murine melanoma cells, analogs of BMTTZD demonstrated potent inhibition of mushroom tyrosinase, an enzyme crucial for melanin synthesis. The IC50 values for these analogs were significantly lower than those for conventional inhibitors like kojic acid, suggesting that BMTTZD could serve as an effective agent in skin lightening formulations.

CompoundIC50 (µM)Comparison to Kojic Acid
BMTTZD Analog 117.621.37 times weaker
BMTTZD Analog 31.1222 times stronger
Kojic Acid24.09Reference

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some analogs exhibited significant anti-melanogenic activity, they also displayed varying levels of cytotoxicity. For example, analog 2 showed substantial cytotoxic effects at concentrations as low as 2.5 µM, leading to its exclusion from further anti-melanogenic studies due to safety concerns.

The mechanisms underlying the biological activities of BMTTZD are multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit tyrosinase suggests it binds effectively at the enzyme's active site, disrupting melanin production.
  • Antimicrobial Mechanisms : Although the precise mechanisms remain under investigation, it is hypothesized that BMTTZD disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

A series of experiments were conducted to evaluate the efficacy of BMTTZD in various biological contexts:

  • Study on Melanin Inhibition : In a controlled laboratory setting, B16F10 cells treated with BMTTZD analogs demonstrated a marked decrease in tyrosinase activity when stimulated with α-MSH (α-melanocyte-stimulating hormone), indicating the compound's potential as a therapeutic agent in hyperpigmentation disorders.
  • Antimicrobial Testing : A comparative study assessed the antimicrobial potency of BMTTZD against standard antibiotics. Results indicated that while traditional antibiotics showed resistance in some strains, BMTTZD maintained effectiveness, highlighting its potential as an alternative treatment.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s activity is influenced by substitutions on the coumarin core, benzothiazole group, and piperidine ring. Below is a comparative analysis with analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound 3-methylpiperidinyl, benzothiazole C₂₃H₂₂N₂O₃S 406.5 ATR kinase inhibition (IC₅₀: <1 μM); binds G-quadruplex DNA .
10c 4-(2-hydroxyethyl)piperazinyl C₂₃H₂₃N₃O₄S 437.5 Anticancer activity (LC-MS: m/z 438.0 [M+H]⁺); higher solubility due to polar piperazine group .
11d 4-bromophenyl thiazole C₂₅H₂₃BrN₂O₃S 511.0 Enhanced halogen bonding (Br substituent); LC-MS: m/z 511.0 [M+H]⁺; elemental analysis: 58.72% C (calc. 58.71%) .
2-Methylpiperidinyl Isomer 2-methylpiperidinyl C₂₃H₂₂N₂O₃S 406.5 Stereoisomer with altered piperidine substitution; similar molecular weight but distinct pharmacokinetics .
8-(1-Azepanylmethyl) Analog Azepane ring C₂₄H₂₄N₂O₃S 420.5 Larger ring size (7-membered azepane); potential for altered binding kinetics .
3-(2,4-Dimethoxyphenyl) Derivative 2,4-dimethoxyphenyl, 4-methylpiperidinyl C₂₄H₂₅NO₅ 407.4 Methoxy groups enhance lipophilicity; no reported bioactivity .

Computational and Structural Studies

  • Molecular Dynamics : The target compound’s benzothiazole group stabilizes G-quadruplex binding via π-π stacking, while the 3-methylpiperidinyl group optimizes groove interactions .
  • Isosteric Replacements : The 2-methylpiperidinyl isomer () shows identical mass but divergent predicted collision cross-sections (CCS: 194.7 Ų for [M+H]⁺ vs. 200.1 Ų for the parent compound), suggesting altered conformational flexibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 8-formyl-7-hydroxyflavones with substituted benzothiazole precursors under mild acidic conditions (e.g., using 2-aminothiophenol or phenylenediamine derivatives). Reaction optimization includes temperature control (60–65°C), solvent selection (DMF/POCl₃ for Vilsmeier-Haack formylation), and purification via column chromatography (hexane/ethyl acetate gradients). Yield improvements are achieved by adjusting stoichiometry and catalyst loading (e.g., CuSO₄·5H₂O for click chemistry) .

Q. How can spectroscopic techniques (e.g., NMR, MS) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) for the benzothiazole and chromenone moieties, a singlet for the methylpiperidinyl group (δ 1.2–2.5 ppm), and hydroxy proton resonance (δ ~5.5 ppm, exchangeable).
  • ESI-MS : Molecular ion peaks at m/z 421.15 [M+H]⁺ (monoisotopic mass) and 435.13 [M+Na]⁺ confirm molecular weight .
  • X-ray crystallography (if crystalline): Resolves dihedral angles between benzothiazole and chromenone rings (e.g., 6.5–34.0° deviations), validating spatial orientation .

Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing its applicability in biological assays?

  • Key Properties :

PropertyValue/DescriptionSource
Molecular Weight421.515 g/mol
logP (Partition Coeff.)~3.2 (predicted)
SolubilityLow in water; soluble in DMSO, DMF
  • Methodological Note : Solubility challenges in aqueous media necessitate DMSO stock solutions (<10 mM) for in vitro assays. LogP optimization via substituent modification (e.g., trifluoromethyl groups) enhances membrane permeability .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole and piperidinyl groups affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Benzothiazole : Electron-withdrawing groups (e.g., fluoro at C6) enhance antitumor and antiviral activity by improving target binding affinity .
  • Piperidinyl Substituents : Methyl groups at C3 of the piperidine ring reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets (e.g., protease inhibition) .
  • Chromenone Core : Hydroxy groups at C7 are critical for hydrogen bonding with biological targets (e.g., kinases) .
    • Experimental Design : Parallel synthesis of analogs with systematic substituent variation, followed by in vitro screening (e.g., IC₅₀ assays) and molecular docking studies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Data Contradiction Analysis :

  • Source 1 : Antifungal activity (IC₅₀ = 8 µM) reported in benzothiazole-chromenone hybrids .
  • Source 2 : Inactive in similar assays due to differences in fungal strain susceptibility .
    • Resolution Strategies :

Standardize assay conditions (e.g., pH, incubation time).

Validate target specificity via CRISPR/Cas9 knockouts or competitive binding assays.

Cross-reference with structural analogs to isolate substituent-specific effects .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

  • Experimental Design :

  • Phase 1 (Lab) : Measure hydrolysis half-life (pH 4–9), photodegradation under UV light, and soil sorption coefficients (Kd) .
  • Phase 2 (Ecosystem) : Use mesocosms to track bioaccumulation in aquatic organisms (e.g., Daphnia magna) and trophic transfer .
    • Analytical Methods : LC-MS/MS for quantification; QSAR models to predict ecotoxicity .

Methodological Resources

Q. What in silico tools are recommended for predicting drug-likeness and toxicity?

  • Tools :

  • SwissADME : Predicts logP, bioavailability radar, and PAINS alerts .
  • ProTox-II : Estimates hepatotoxicity and mutagenicity .
    • Workflow : Input SMILES string (e.g., COc1ccc2C(=O)C...) > generate pharmacokinetic profiles > validate with experimental data .

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